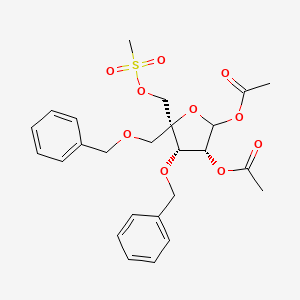
1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate is an organic compound with potential antiviral properties. It is a derivative of L-Lyxofuranose, a monosaccharide, and is used in the research and development of antiviral drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate involves multiple steps. The process typically starts with the protection of hydroxyl groups in L-Lyxofuranose, followed by benzylation and acetylation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove protective groups or modify the structure.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antiviral properties.
Medicine: Research is ongoing to explore its use in antiviral drug development.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The exact mechanism of action of 1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate is not fully understood. it is believed to interfere with viral replication by inhibiting specific enzymes or pathways essential for the virus’s life cycle.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone: Another benzylated sugar derivative with potential antiviral properties.
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: A compound used in the synthesis of nucleosides and nucleotides.
Uniqueness
1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate is unique due to its specific structure, which includes both acetyl and benzyl protective groups, as well as a methanesulfonate group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in antiviral research.
Biologische Aktivität
1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate is a complex glycoside derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure characterized by multiple functional groups that contribute to its biological properties. The synthesis of this compound typically involves several steps, including the protection of hydroxyl groups and the introduction of the benzyl and methanesulfonate moieties.
Synthesis Overview
- Protection of Hydroxyl Groups : The hydroxyl groups on the sugar backbone are protected using acetyl groups.
- Benzylation : A benzyl group is introduced at the 3-position through a nucleophilic substitution reaction.
- Methanesulfonate Formation : The final step involves converting the hydroxyl group at the 5-position into a methanesulfonate, enhancing the compound's reactivity.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication by interfering with viral enzymes.
- Antitumor Properties : Research indicates potential cytotoxic effects against cancer cell lines, possibly through apoptosis induction.
- Enzyme Inhibition : The methanesulfonate group may enhance binding affinity to specific enzymes, leading to inhibition of their activity.
Case Studies and Research Findings
- Antiviral Studies : A study demonstrated that derivatives similar to this compound exhibit significant antiviral activity against herpes simplex virus (HSV) by inhibiting viral DNA polymerase .
- Cytotoxicity Assays : In vitro assays revealed that this compound showed selective cytotoxicity against certain cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .
- Enzyme Interaction : Investigations into enzyme kinetics revealed that the compound acts as a competitive inhibitor for specific glycosidases, suggesting its utility in modulating metabolic pathways .
Data Table: Biological Activities Summary
Eigenschaften
Molekularformel |
C25H30O10S |
|---|---|
Molekulargewicht |
522.6 g/mol |
IUPAC-Name |
[(3R,4S,5S)-2-acetyloxy-5-(methylsulfonyloxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C25H30O10S/c1-18(26)33-22-23(31-15-21-12-8-5-9-13-21)25(17-32-36(3,28)29,35-24(22)34-19(2)27)16-30-14-20-10-6-4-7-11-20/h4-13,22-24H,14-17H2,1-3H3/t22-,23+,24?,25+/m1/s1 |
InChI-Schlüssel |
DZNOYTCPAYPNAK-JJZURMAISA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@@H]([C@](OC1OC(=O)C)(COCC2=CC=CC=C2)COS(=O)(=O)C)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)(COCC2=CC=CC=C2)COS(=O)(=O)C)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















